Cas no 207986-23-0 (2'-Fluoro-3'-(trifluoromethyl)propiophenone)

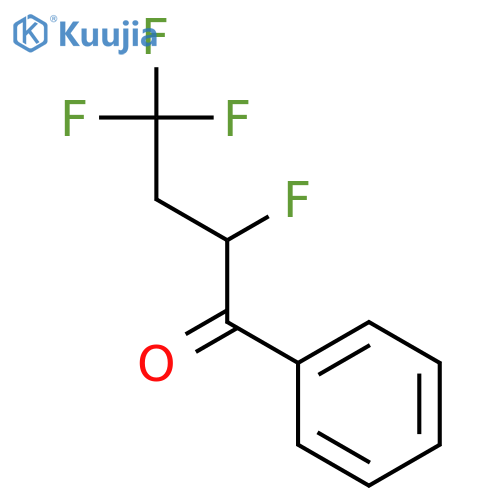

207986-23-0 structure

商品名:2'-Fluoro-3'-(trifluoromethyl)propiophenone

2'-Fluoro-3'-(trifluoromethyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-3-(trifluoromethyl)propiophenone

- 2'-Fluoro-3'-(trifluoromethyl)propiophenone

- 1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one

- 2'-FLUORO-2,4,6-TRICHLOROBIPHENYL

- JRD-0595

- SCHEMBL4873112

- FT-0612317

- A814922

- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one

- 1-(2-Fluoro-3-trifluoromethyl-phenyl)-propan-1-one

- 2'-fluoro-3'-(trifluoromethyl)propiophenone, AldrichCPR

- AKOS015854273

- 1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]-

- CS-0437043

- DTXSID90345578

- MFCD00061192

- 1-[2-Fluoro-3-(trifluoromethyl)phenyl]-1-propanone #

- 207986-23-0

- PS-7864

- DB-045388

- 2''-Fluoro-3''-(trifluoromethyl)propiophenone

-

- MDL: MFCD00061192

- インチ: InChI=1S/C10H8F4O/c1-2-8(15)6-4-3-5-7(9(6)11)10(12,13)14/h3-5H,2H2,1H3

- InChIKey: GUQSGIYHKUPVTH-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 220.05100

- どういたいしつりょう: 220.051

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.256

- ふってん: 128°C 30mm

- フラッシュポイント: 127-129°C/30mm

- 屈折率: 1.452

- PSA: 17.07000

- LogP: 3.43720

- ようかいせい: 未確定

2'-Fluoro-3'-(trifluoromethyl)propiophenone セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

2'-Fluoro-3'-(trifluoromethyl)propiophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2'-Fluoro-3'-(trifluoromethyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB108377-25 g |

2-Fluoro-3-(trifluoromethyl)propiophenone; 97% |

207986-23-0 | 25g |

€209.10 | 2022-06-12 | ||

| eNovation Chemicals LLC | Y1257118-5g |

1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- |

207986-23-0 | 97% | 5g |

$185 | 2024-06-07 | |

| Oakwood | 006448-5g |

2'-Fluoro-3'-(trifluoromethyl)propiophenone |

207986-23-0 | 97% | 5g |

$40.00 | 2024-07-19 | |

| Fluorochem | 006448-1g |

2'-Fluoro-3'-(trifluoromethyl)propiophenone |

207986-23-0 | 97% | 1g |

£11.00 | 2022-03-01 | |

| Alichem | A013009337-500mg |

2'-Fluoro-3'-(trifluoromethyl)propiophenone |

207986-23-0 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1257118-1g |

1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- |

207986-23-0 | 97% | 1g |

$140 | 2024-06-07 | |

| Alichem | A013009337-250mg |

2'-Fluoro-3'-(trifluoromethyl)propiophenone |

207986-23-0 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| abcr | AB108377-5 g |

2-Fluoro-3-(trifluoromethyl)propiophenone; 97% |

207986-23-0 | 5g |

€82.70 | 2022-06-12 | ||

| Key Organics Ltd | PS-7864-50MG |

2′-Fluoro-3′-(trifluoromethyl)propiophenone |

207986-23-0 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Oakwood | 006448-1g |

2'-Fluoro-3'-(trifluoromethyl)propiophenone |

207986-23-0 | 97% | 1g |

$12.00 | 2024-07-19 |

2'-Fluoro-3'-(trifluoromethyl)propiophenone 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

207986-23-0 (2'-Fluoro-3'-(trifluoromethyl)propiophenone) 関連製品

- 559-91-1(Heptafluoropropyl Phenyl Ketone)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬